molecular formula C13H20ClN B1369208 3-(4-Methylbenzyl)piperidine hydrochloride CAS No. 625454-26-4

3-(4-Methylbenzyl)piperidine hydrochloride

Cat. No. B1369208
M. Wt: 225.76 g/mol
InChI Key: KZFZRJGJCRIXLM-UHFFFAOYSA-N
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Description

3-(4-Methylbenzyl)piperidine hydrochloride is a chemical compound with the empirical formula C13H19N · HCl and a molecular weight of 225.76 . It is used in proteomics research .


Molecular Structure Analysis

The molecular structure of 3-(4-Methylbenzyl)piperidine hydrochloride can be represented by the SMILES string CC1=CC=C(C=C1)CC2CCCNC2.Cl . The InChI key for this compound is KZFZRJGJCRIXLM-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

3-(4-Methylbenzyl)piperidine hydrochloride is a solid compound . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the available resources.

Scientific Research Applications

Synthesis and Structural Analysis

  • A novel compound closely related to 3-(4-Methylbenzyl)piperidine hydrochloride, 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime, was synthesized and characterized. This study highlights the molecular structure and bioactivity potential of such compounds Xue Si-jia, 2011.

Pharmacological Properties

  • Research on compounds similar to 3-(4-Methylbenzyl)piperidine hydrochloride, such as 1‘-organylspiro[indane-1,4‘-piperidine] derivatives, has revealed their potential as high-affinity, selective σ ligands. This suggests possible applications in neuropharmacology R. Tacke et al., 2003.
  • Another study on a related compound, 4-methylbenzyl (3S, 4R)-3-fluoro-4-[(Pyrimidin-2-ylamino) methyl] piperidine-1-carboxylate, indicates its potential as a selective N-methyl-D-aspartate (NMDA) receptor antagonist. This suggests a possible role in treating conditions like major depressive disorder R. Garner et al., 2015.

Synthesis and Bioactivity

  • The synthesis of N-(4-methylbenzyl)-3,5-bis(4-chlorobenzylidene)-4-piperidone has been investigated, showcasing the versatility of 3-(4-Methylbenzyl)piperidine hydrochloride in synthesizing new compounds with potential antiproliferative activity Xue Si-jia, 2012.

Potential Antimicrobial Activity

  • A study on 3-hydroxy-7-isocyano-6-oxo-8-phenyl-2-(substitutedphenyl(piperidin-1-yl)methyl)-6H-thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]-pyridine-9-carbonitrile derivatives, which are structurally related to 3-(4-Methylbenzyl)piperidine hydrochloride, reveals significant antimicrobial activity against a range of microorganisms M. Suresh et al., 2016.

Safety And Hazards

The safety data sheet from Sigma-Aldrich indicates that 3-(4-Methylbenzyl)piperidine hydrochloride is a combustible solid. It does not have a defined flash point. The compound is classified under WGK 3, indicating a high hazard to water . More detailed safety and hazard information should be available in the compound’s Material Safety Data Sheet (MSDS).

Future Directions

While specific future directions for the study of 3-(4-Methylbenzyl)piperidine hydrochloride are not mentioned in the available resources, it is used in proteomics research , indicating potential applications in the study of proteins and their roles in biological processes.

properties

IUPAC Name

3-[(4-methylphenyl)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N.ClH/c1-11-4-6-12(7-5-11)9-13-3-2-8-14-10-13;/h4-7,13-14H,2-3,8-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZFZRJGJCRIXLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methylbenzyl)piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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